molecular formula C14H25NO4 B8233074 tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B8233074
M. Wt: 271.35 g/mol
InChI Key: ZXVMQNJUAVEKFX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group and an ethoxy ester side chain. This structure is pivotal in organic synthesis, particularly as a precursor for pharmaceutical intermediates or chiral building blocks. The Boc group enhances solubility and stability during synthetic steps, while the ethoxy ester facilitates further functionalization, such as hydrolysis to carboxylic acids or coupling reactions .

Properties

IUPAC Name

tert-butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)7-6-11-8-9-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVMQNJUAVEKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine compounds .

Scientific Research Applications

tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several pyrrolidine derivatives, differing primarily in substituents and stereochemistry. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Key Features
tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate 3-Ethoxy-3-oxopropyl ~300 (estimated) Not explicitly reported Boc-protected pyrrolidine with ester functionality; versatile precursor
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-hydroxypyrrolidine-1-carboxylate () 3-Ethoxy-3-oxopropyl, 4-hydroxyl ~316 (estimated) Not specified Additional hydroxyl group increases polarity; potential for hydrogen bonding
tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}pyrrolidine-1-carboxylate (328, ) Spiro-indole, triisopropylsilyl, prop-1-en-1-yl 628.35 94% Complex spirocyclic architecture; high stereochemical control; used in bioactive molecule synthesis
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () Pyridinyloxy, bromo, methoxy ~400 (estimated) Not reported Pyridine ring introduces aromaticity; bromine enables cross-coupling reactions

Physicochemical Properties

  • Solubility : The ethoxy ester in the target compound enhances lipophilicity compared to hydroxylated analogues (e.g., ), which may improve membrane permeability.
  • Thermal Stability : The Boc group in all compounds confers thermal resilience, but spirocyclic derivatives () exhibit higher melting points (e.g., 99°C for compound 328) due to rigid frameworks .

Biological Activity

tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its applications.

  • IUPAC Name : tert-butyl (2S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
  • CAS Number : 126424-82-6
  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.36 g/mol
  • Purity : 97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The oxopropyl moiety may enhance lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity :
    • In vitro studies demonstrate that tert-butyl derivatives can scavenge free radicals, reducing oxidative stress in cellular models .
  • Antimicrobial Properties :
    • Preliminary tests suggest potential antimicrobial effects against various pathogens, indicating its utility in developing new antibiotics .
  • Anti-inflammatory Effects :
    • The compound has shown promise in modulating inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Data Table: Biological Activities of this compound

Activity Type Effect Reference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of pathogens
Anti-inflammatoryReduces inflammation markers

Case Study 1: Antioxidant Properties

A study conducted by researchers at the University of Bristol investigated the antioxidant capacity of various tert-butyl derivatives. The findings indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage.

Case Study 2: Antimicrobial Efficacy

In a separate investigation published in MDPI, the antimicrobial efficacy of the compound was tested against a panel of bacterial strains. Results revealed significant inhibition zones, highlighting its potential as a lead compound for antibiotic development .

Case Study 3: Anti-inflammatory Mechanisms

Research from the Journal of Medicinal Chemistry demonstrated that the compound could downregulate pro-inflammatory cytokines in macrophage cultures, indicating its potential therapeutic application in inflammatory diseases .

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